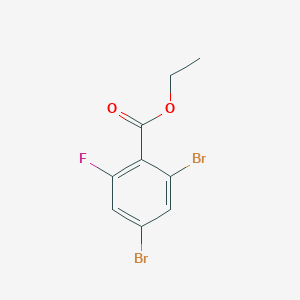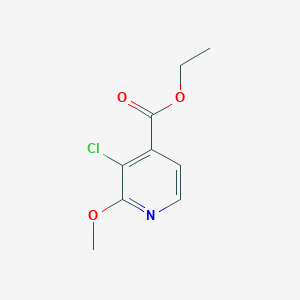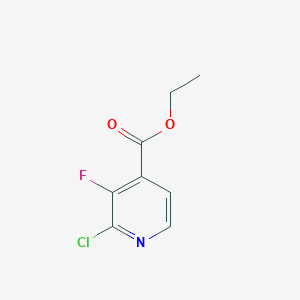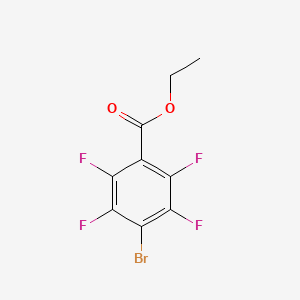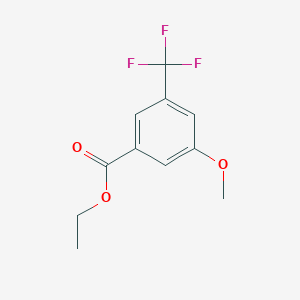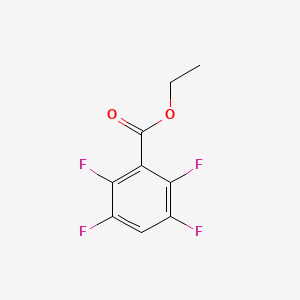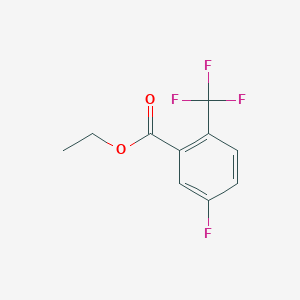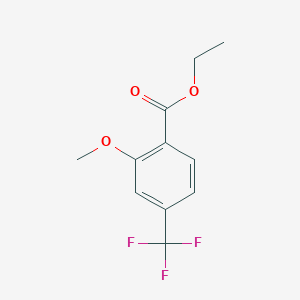
Ethyl 2-methoxy-4-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methoxy-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy and trifluoromethyl groups
作用机制
Target of Action
It’s known that esters, such as this compound, often target enzymes or receptors in the body, modifying their activity .
Mode of Action
Esters are known to undergo hydrolysis in the body, a reaction facilitated by esterases, a class of enzymes . This process breaks the ester down into an alcohol and a carboxylic acid, which can then interact with various biological targets .
Biochemical Pathways
The hydrolysis products of esters can participate in various biochemical pathways, depending on their structure and the specific targets they interact with .
Pharmacokinetics
Some general properties can be inferred from its chemical structure . The compound has a molecular weight of 220.15 Da , which is within the range that allows for good absorption and distribution in the body. Its LogP value is 3.19 , suggesting it has balanced hydrophilic and lipophilic properties, which is favorable for crossing biological membranes. The compound’s water solubility is estimated to be 216.9 mg/L at 25°C , which could influence its distribution and excretion.
Result of Action
The hydrolysis products of esters can have various effects depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of 2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxy-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 2-methoxy-4-(trifluoromethyl)benzoic acid is reacted with an ethyl halide in the presence of a palladium catalyst. This method offers high yields and selectivity under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and automated systems ensures high efficiency and consistency in the production of this compound.
化学反应分析
Types of Reactions
Ethyl 2-methoxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-methoxy-4-(trifluoromethyl)benzoic acid.
Reduction: 2-methoxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-methoxy-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: This compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with specific properties.
相似化合物的比较
Ethyl 2-methoxy-4-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-(trifluoromethyl)benzoate: This compound has a methyl group instead of a methoxy group, resulting in different chemical properties and reactivity.
Ethyl 4-(trifluoromethyl)benzoate: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
2-methoxy-4-(trifluoromethyl)benzoic acid: The carboxylic acid derivative of the compound, which has different reactivity and applications.
This compound stands out due to its unique combination of functional groups, making it a versatile compound in various scientific and industrial applications.
属性
IUPAC Name |
ethyl 2-methoxy-4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-3-17-10(15)8-5-4-7(11(12,13)14)6-9(8)16-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKSADHUBOYOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
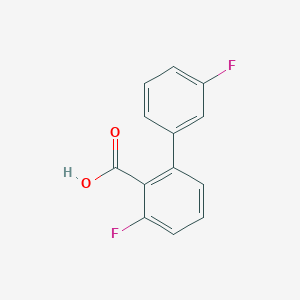
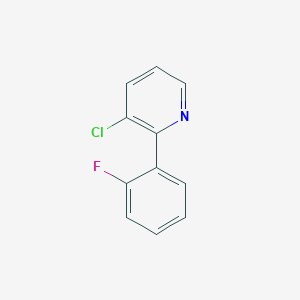
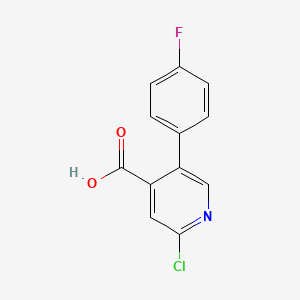
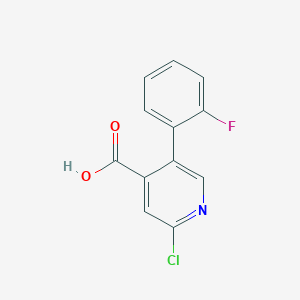
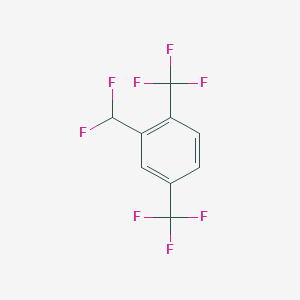
![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%](/img/structure/B6341153.png)
